Glucitolvaline
Description
Glucitolvaline is a glycation-derived compound formed through the reductive amination of D-glucose with L-valine in the presence of sodium cyanoborohydride (NaBH$_3$CN) . This reaction occurs under mild acidic conditions (pH 3) and yields a stable adduct characterized by a sorbitol (glucitol) moiety covalently linked to the amino acid valine. The synthesis involves incubating D-[6-$^3$H]glucose with L-valine in phosphate buffer at 37°C for three days, followed by cation exchange chromatography for purification . This compound serves as a model compound in glycation research, particularly for studying non-enzymatic protein modifications and their implications in diabetic complications and aging .
Properties
CAS No. |
88455-08-7 |
|---|---|
Molecular Formula |
C11H23NO7 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]butanoic acid |
InChI |
InChI=1S/C11H23NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5-10,12-17H,3-4H2,1-2H3,(H,18,19)/t6-,7+,8-,9+,10+/m0/s1 |
InChI Key |
YCFRSHNMJZSIOI-SQXHDICFSA-N |
SMILES |
CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
Other CAS No. |
88455-08-7 |
Synonyms |
glucitol-valine glucitolvaline |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Stability Under Physiological Conditions
- This compound remains intact in phosphate buffer (pH 7.4) for >30 days, while Fructoselysine degrades by 40% within 7 days .
- Glucosylcysteine decomposes rapidly in the presence of glutathione, limiting its in vivo utility .
Pharmacokinetic Behavior
- This compound exhibits slow renal clearance due to its hydrophilicity, whereas Fructoselysine is excreted faster but binds reversibly to serum albumin .
Limitations of Current Data
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